molecular formula C9H10FNO B15237479 1-Amino-1-(3-fluorophenyl)acetone

1-Amino-1-(3-fluorophenyl)acetone

Cat. No.: B15237479
M. Wt: 167.18 g/mol
InChI Key: UNULYYAZWBDVLB-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluorophenyl)acetone is an organic compound that serves as an intermediate in various organic synthesis reactions. It is characterized by the presence of an amino group and a fluorophenyl group attached to an acetone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-fluorophenyl)acetone can be synthesized through a series of organic reactions starting from appropriate precursor materials. One common method involves the reaction of 3-fluoroacetophenone with ammonia or an amine under controlled conditions to introduce the amino group .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, temperature control, and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-fluorophenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-(3-fluorophenyl)acetone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-1-(3-fluorophenyl)acetone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(3-fluorophenyl)acetone is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. This positional difference can lead to variations in the compound’s properties and applications compared to its analogs .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-amino-1-(3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H10FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,11H2,1H3

InChI Key

UNULYYAZWBDVLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

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